

In-Depth Technical Guide: 2-Bromohexa-1,5dien-3-ol

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Compound of Interest

Compound Name: 2-Bromohexa-1,5-dien-3-OL

Cat. No.: B15430439

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Introduction

This technical guide provides a comprehensive overview of **2-bromohexa-1,5-dien-3-ol**, a halogenated unsaturated alcohol. Due to the limited availability of published experimental data for this specific compound, this document combines established information with a proposed synthetic protocol and predicted spectroscopic data to serve as a valuable resource for researchers. The guide is intended to facilitate further investigation into the chemical properties and potential applications of this molecule in fields such as organic synthesis and drug discovery.

Chemical Identity

The nomenclature and identification numbers for **2-bromohexa-1,5-dien-3-ol** are crucial for accurate documentation and database searches.



Identifier	Value	Citation
IUPAC Name	2-bromohexa-1,5-dien-3-ol	[1]
CAS Number	89448-32-8	[1]
Molecular Formula	C ₆ H ₉ BrO	[1]
Molecular Weight	177.04 g/mol	[1]
Canonical SMILES	C=CCC(C(=C)Br)O	[1]

Physicochemical Properties

Below is a summary of the computed physicochemical properties of **2-bromohexa-1,5-dien-3-ol**. These values are predicted and provide a preliminary understanding of the compound's characteristics.

Property	Value	Citation
XLogP3	1.8	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	2	[1]
Exact Mass	175.98368 g/mol	[1]
Monoisotopic Mass	175.98368 g/mol	[1]
Topological Polar Surface Area	20.2 Ų	[1]
Heavy Atom Count	8	[1]

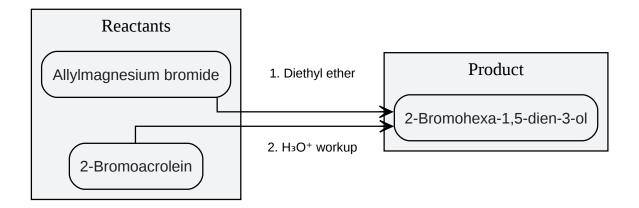
Proposed Experimental Synthesis

While a specific, published experimental protocol for the synthesis of **2-bromohexa-1,5-dien-3-ol** is not readily available, a plausible synthetic route can be proposed based on the known



synthesis of the analogous non-brominated compound, 1,5-hexadien-3-ol. The proposed method involves the Grignard reaction of allylmagnesium bromide with 2-bromoacrolein.

Proposed Reaction Scheme



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Caption: Proposed synthesis of **2-bromohexa-1,5-dien-3-ol**.

Detailed Proposed Methodology

This proposed protocol is adapted from the synthesis of 1,5-hexadien-3-ol.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- · Allyl bromide
- 2-Bromoacrolein (CAS: 14925-39-4)[2][3][4][5][6]
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:



- Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a
 dropping funnel, reflux condenser, and mechanical stirrer, magnesium turnings are placed in
 anhydrous diethyl ether. A solution of allyl bromide in anhydrous diethyl ether is added
 dropwise to initiate the Grignard reagent formation. The reaction mixture is typically stirred
 and refluxed to ensure complete reaction.
- Reaction with 2-Bromoacrolein: The freshly prepared allylmagnesium bromide solution is cooled in an ice bath. A solution of 2-bromoacrolein in anhydrous diethyl ether is then added dropwise with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography.
- Workup: Upon completion, the reaction is quenched by the slow addition of a saturated
 aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory
 funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
 The combined organic layers are washed with brine, dried over anhydrous magnesium
 sulfate, filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-bromohexa-1,5-dien-3-ol.

Starting Material: 2-Bromoacrolein

2-Bromoacrolein is a key starting material for the proposed synthesis. Its properties are summarized below.

Property	Value	Citation
CAS Number	14925-39-4	[2][3][4][5][6]
Molecular Formula	C₃H₃BrO	[2][3][5]
Molecular Weight	134.96 g/mol	[2][3]
Boiling Point	58 °C at 21 Torr	[7]
Density	1.617 g/cm ³	[2]

Predicted Spectroscopic Data



Due to the absence of published experimental spectra for **2-bromohexa-1,5-dien-3-ol**, the following are predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established empirical models and data for similar structural motifs.

Predicted ¹H NMR Spectrum

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)
H1a	~5.4	d	~10.5
H1b	~5.6	d	~17.0
Н3	~4.5	t	~6.0
H4	~2.5	m	-
H5	~5.8	m	-
H6a	~5.1	d	~10.0
H6b	~5.2	d	~17.0
ОН	variable	br s	-

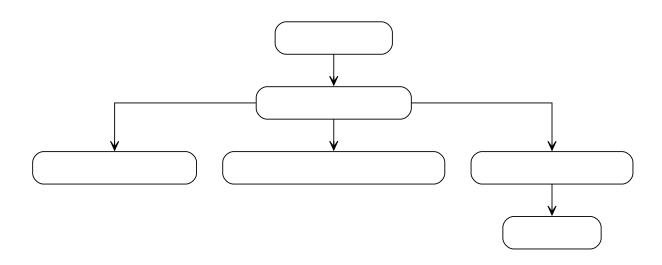
Predicted ¹³C NMR Spectrum

Carbon	Predicted Chemical Shift (ppm)
C1	~118
C2	~135
C3	~75
C4	~40
C5	~133
C6	~117

Potential Logical Workflow for Further Research



Given the nascent stage of research on **2-bromohexa-1,5-dien-3-ol**, a logical workflow for its investigation is proposed. This workflow outlines key experimental and computational steps to characterize the compound and explore its potential.



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Caption: A logical workflow for the investigation of **2-bromohexa-1,5-dien-3-ol**.

Conclusion

This technical guide provides foundational information on **2-bromohexa-1,5-dien-3-ol**, including its chemical identity, predicted physicochemical properties, a proposed synthetic route, and predicted spectroscopic data. While experimental data for this compound is scarce, the information presented herein serves as a starting point for researchers interested in its synthesis, characterization, and potential applications. The proposed experimental workflow offers a structured approach to systematically investigate this molecule, which may hold promise in various areas of chemical and pharmaceutical research.

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